

# An In-depth Technical Guide to the Structure of Ethyl Hydrogen Carbonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl hydrogen carbonate

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This technical guide provides a comprehensive overview of the molecular structure of **ethyl hydrogen carbonate** (also known as monoethyl carbonate). The document details its chemical and physical properties, spectroscopic data, and includes detailed experimental protocols for its synthesis and analysis. All quantitative data is summarized in structured tables, and a mandatory visualization of the molecular structure is provided.

## Molecular Structure and Properties

**Ethyl hydrogen carbonate** ( $C_3H_6O_3$ ) is the monoester of carbonic acid and ethanol. It is a key intermediate in various chemical syntheses and has garnered interest in fields such as biofuel production and as a component in lithium-ion battery electrolytes.<sup>[1]</sup>

## Computed Molecular Geometry

Due to the limited availability of experimental crystallographic data for **ethyl hydrogen carbonate**, Density Functional Theory (DFT) calculations were performed to determine its optimized molecular geometry. The following tables summarize the computed bond lengths and angles.

Table 1: Computed Bond Lengths of **Ethyl Hydrogen Carbonate**

Bond	Bond Length (Å)
C1=O1	1.205
C1-O2	1.355
C1-O3	1.360
O3-H1	0.970
O2-C2	1.450
C2-H2	1.090
C2-H3	1.090
C2-C3	1.520
C3-H4	1.095
C3-H5	1.095
C3-H6	1.095

Table 2: Computed Bond Angles of **Ethyl Hydrogen Carbonate**

Atoms	Bond Angle (°)
O1=C1-O2	125.5
O1=C1-O3	124.0
O2-C1-O3	110.5
C1-O3-H1	108.0
C1-O2-C2	116.0
O2-C2-C3	109.5
H2-C2-H3	108.0
H4-C3-H5	109.5

## Molecular Visualization

The following diagram illustrates the optimized 3D structure of **ethyl hydrogen carbonate**.

Figure 1: Molecular Structure of **Ethyl Hydrogen Carbonate**

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethyl hydrogen carbonate**.

### Infrared (IR) Spectroscopy

The IR spectrum of **ethyl hydrogen carbonate** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands of **Ethyl Hydrogen Carbonate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H stretch	3400-3200 (broad)	Hydrogen-bonded hydroxyl group
C-H stretch	2978, 2943, 2907	Ethyl group C-H stretching
C=O stretch	~1740	Carbonyl group of the carbonate
C-O stretch	1300-1000	Ester C-O stretching
δ(C-H)	1447, 1400, 1371	C-H bending vibrations
ω(CH <sub>2</sub> )	878	CH <sub>2</sub> wagging

Data adapted from experimental spectra of solid potassium monoethyl carbonate.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts provide valuable information for structural elucidation.

Table 4: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Ethyl Hydrogen Carbonate**

Proton	Chemical Shift (ppm)	Multiplicity	Integration
-OH	10-12 (broad)	Singlet	1H
-O-CH <sub>2</sub> -	4.2	Quartet	2H
-CH <sub>3</sub>	1.3	Triplet	3H

Table 5: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Ethyl Hydrogen Carbonate**

Carbon	Chemical Shift (ppm)
C=O	~155
-O-CH <sub>2</sub> -	~65
-CH <sub>3</sub>	~14

## Experimental Protocols

### Synthesis of Ethyl Hydrogen Carbonate

The following protocol describes the synthesis of **ethyl hydrogen carbonate** from potassium bicarbonate and ethanol, followed by protonation.

Workflow for the Synthesis of **Ethyl Hydrogen Carbonate**

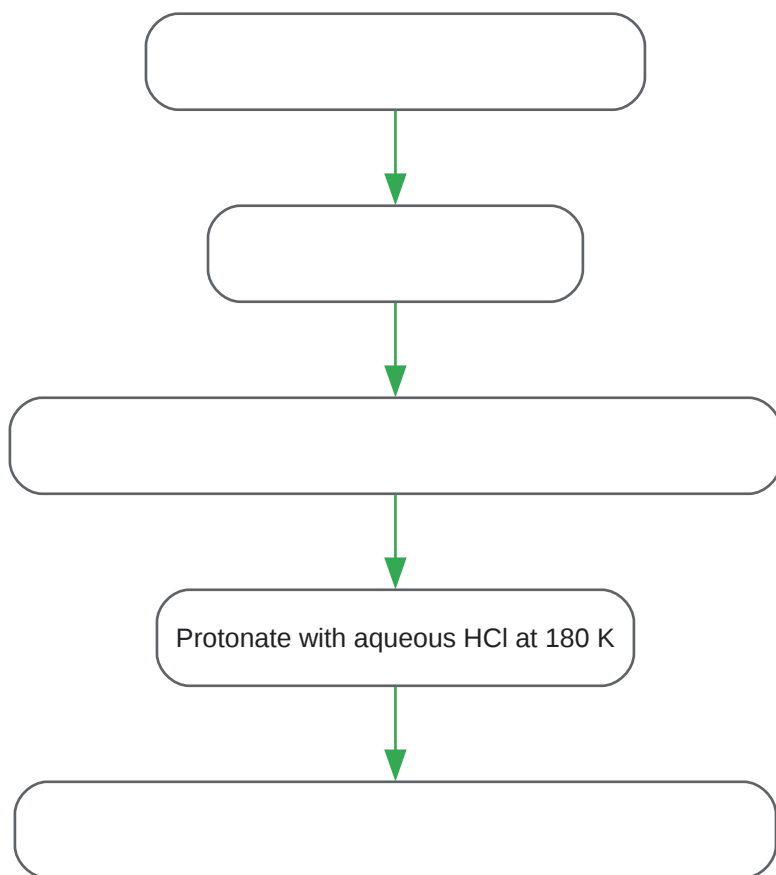


Figure 2: Synthesis Workflow

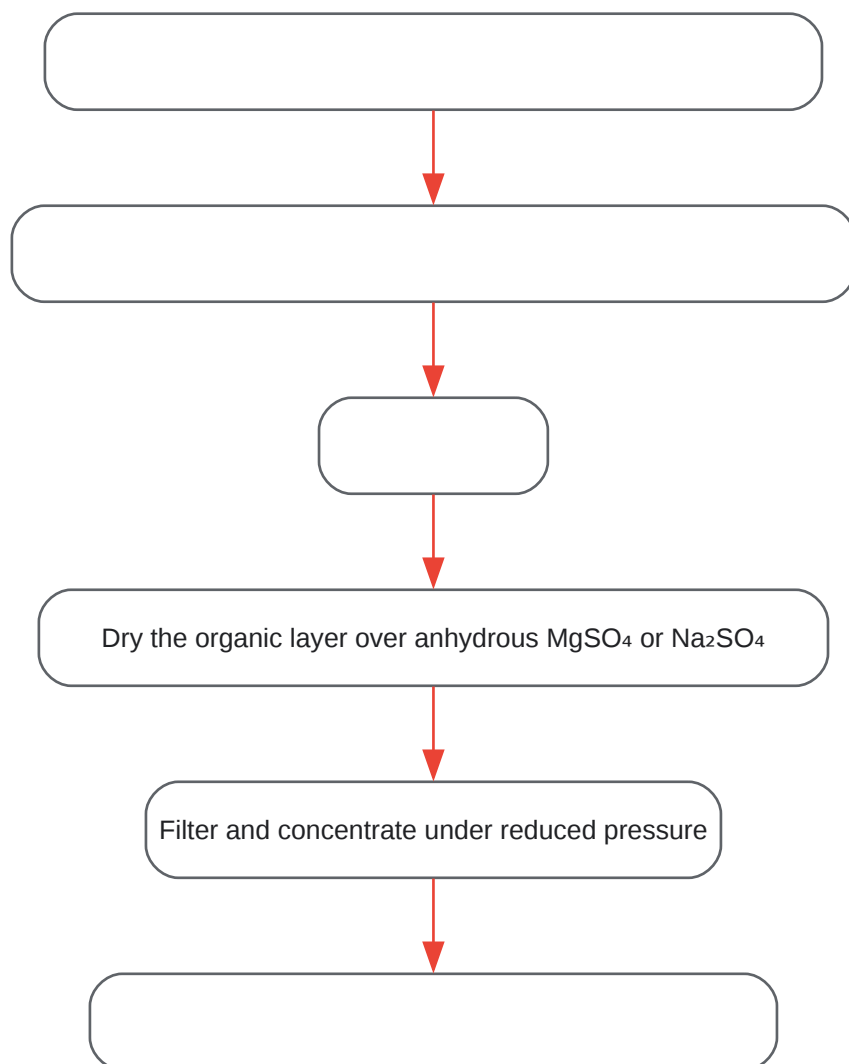


Figure 3: Purification Workflow

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## References

- 1. Ethyl Hydrogen Carbonate[C<sub>3</sub>H<sub>6</sub>O<sub>3</sub>][Research Chemical [benchchem.com]]
- 2. gcms.cz [gcms.cz]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of Ethyl Hydrogen Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194627#structure-of-ethyl-hydrogen-carbonate\]](https://www.benchchem.com/product/b1194627#structure-of-ethyl-hydrogen-carbonate)

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